Product packaging for 2-(1-Chloroethyl)thiazole(Cat. No.:CAS No. 40982-31-8)

2-(1-Chloroethyl)thiazole

Cat. No.: B1613517
CAS No.: 40982-31-8
M. Wt: 147.63 g/mol
InChI Key: REGJKLHADIYSNP-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)thiazole is a useful research compound. Its molecular formula is C5H6ClNS and its molecular weight is 147.63 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClNS B1613517 2-(1-Chloroethyl)thiazole CAS No. 40982-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-chloroethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-4(6)5-7-2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGJKLHADIYSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624384
Record name 2-(1-Chloroethyl)-1,3-thiazole
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Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40982-31-8
Record name 2-(1-Chloroethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40982-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Chloroethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Initial Discoveries Pertaining to Halogenated Thiazole Derivatives

The journey into thiazole (B1198619) chemistry began in the late 19th century with the discovery of the parent heterocycle. numberanalytics.com Early synthetic efforts were significantly advanced by the development of the Hantzsch thiazole synthesis, a robust method involving the reaction of α-haloketones with thioamides, which remains a cornerstone of thiazole synthesis today. numberanalytics.comresearchgate.net The subsequent exploration of thiazole chemistry naturally led to the introduction of various substituents to modulate the ring's properties.

The strategic placement of halogen atoms, in particular, became a crucial tool for synthetic chemists. Halogenated heterocycles are key intermediates in organic synthesis, primarily because the halogen atom can serve as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions. While early methods may have focused on the Hantzsch synthesis using halogenated starting materials, later research established protocols for the direct halogenation of the thiazole ring itself. For instance, studies have demonstrated the successful direct electrophilic chlorination and bromination of the related thiazolo[5,4-d]thiazole (B1587360) ring system, a process that was previously challenging. udayton.edu The development of methods to create halogenated side-chains, such as the 1-chloroethyl group in 2-(1-Chloroethyl)thiazole, further expanded the synthetic utility of the thiazole family, providing reactive handles at specific positions for further molecular elaboration.

Significance of the Thiazole Heterocycle in Chemical Transformations

The thiazole (B1198619) ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. numberanalytics.com This structure is aromatic, a result of the delocalization of six π-electrons, which imparts significant stability to the ring. nih.gov The thiazole nucleus is a fundamental structural component in numerous natural products, including Vitamin B1 (Thiamine), and is a "privileged scaffold" found in a wide array of pharmaceuticals. slideshare.netresearchgate.net Over 18 FDA-approved drugs contain this heterocyclic moiety, highlighting its clinical relevance. mdpi.com

The chemical reactivity of the thiazole ring is what makes it a versatile building block in organic synthesis:

Acidity of C2-Proton: The proton at the C-2 position of the thiazole ring is notably acidic, allowing for deprotonation to form a thiazolyl anion. This anion is a potent nucleophile and has been instrumental in the creation of new chemical entities. nih.gov

Electrophilic Substitution: Due to the ring's aromaticity, thiazole can undergo electrophilic aromatic substitution. These reactions tend to occur at the C4 and C5 positions, which have higher electron density compared to the C2 position. mdpi.com

Nucleophilic Substitution: The presence of the electronegative nitrogen and sulfur atoms makes the ring susceptible to nucleophilic attack, particularly at the C2 position, especially when a good leaving group is present. nih.govmdpi.com This reactivity is central to the synthetic utility of compounds like 2-(1-Chloroethyl)thiazole.

Thiazole derivatives are subjects of intense research due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. kuey.netresearchgate.netfabad.org.tr

Rationale for Investigating 2 1 Chloroethyl Thiazole: a Focus on Reactivity and Synthetic Utility

The primary interest in 2-(1-Chloroethyl)thiazole stems from its role as a versatile synthetic intermediate. The molecule's utility is almost entirely derived from the reactivity of the 1-chloroethyl side chain attached to the C2 position of the thiazole (B1198619) ring. The chlorine atom is a good leaving group, making the adjacent carbon atom an electrophilic center susceptible to attack by a wide range of nucleophiles. cymitquimica.comneliti.com

This reactivity enables this compound to serve as a precursor for a variety of other 2-substituted thiazole derivatives through nucleophilic substitution reactions. A notable and specific example of its reactivity is its use in vicarious nucleophilic substitution (VNS) reactions. Research has shown that (chloroethyl)thiazole can react with nitroarenes to form new carbon-carbon bonds, yielding nitrobenzyl heterocycles. researchgate.net This reaction underscores the compound's utility in constructing complex molecules that would be difficult to assemble otherwise.

Furthermore, the chloroethyl moiety can be transformed into other functional groups. For example, it can be used in the synthesis of 2-acetylthiazole (B1664039), a compound with a characteristic nutty aroma found in some processed foods. scbt.comnih.gov It can also serve as a starting point for creating more complex side chains, such as those found in biologically active aminothiazole derivatives. For instance, 2-aminothiazole (B372263) can be reacted with 1,2-dibromoethane (B42909) (Cl(CH2)2Br) to produce 2-[(2-chloroethyl) amino]thiazole, a related structure that can be further elaborated. mdpi.com The ability to easily introduce new functionalities at the C2 position makes this compound a valuable and reactive building block in the synthetic chemist's toolbox.

Overview of Research Trajectories for Thiazole Containing Molecules

Precursor Synthesis and Functionalization Strategies for Thiazole Rings

The creation of 2-(1-chloroethyl)thiazole invariably begins with the synthesis of its key precursor, 2-acetylthiazole (B1664039). This involves either building the thiazole ring with the acetyl group already envisioned or adding the acetyl group to a pre-formed thiazole ring.

Synthesis of 2-Acetylthiazole Precursors

Several methods exist for the synthesis of 2-acetylthiazole. A prominent laboratory method is the Hantzsch thiazole synthesis , which involves the reaction of an α-haloketone with a thioamide. wikipedia.orgchemicalbook.com For other acetylthiazoles, such as 5-acetylthiazoles, this typically involves the condensation of 3-chloro-2,4-pentanedione with a thioamide. sci-hub.se

Another effective strategy involves the functionalization of a pre-existing thiazole ring. The C2 proton of the thiazole ring is acidic and can be removed by strong bases like organolithium reagents. wikipedia.orgpharmaguideline.com A specific patented method describes the synthesis of 2-acetylthiazole starting from 2-bromothiazole (B21250). google.com In this process, 2-bromothiazole is treated with butyllithium (B86547) to form a 2-lithiothiazole intermediate. This intermediate then reacts with ethyl acetate (B1210297) to yield 2-acetylthiazole upon workup. google.com The reaction is typically performed at very low temperatures, around -78 °C. google.com

More recent, metal-free approaches have also been developed for the C-2 acylation of thiazoles. One such method uses aldehydes as the acylating agent in the presence of an oxidant like tert-butyl hydroperoxide, proceeding via a direct oxidative cross-coupling of the C-H bonds. thieme-connect.com

A multi-step sequence starting from 2-aminothiazole (B372263) is also employed. This involves converting the 2-amino group to a 2-bromo group, which is then subjected to lithiation and acylation as described above. google.com

Halogenation Reagents and Reaction Conditions for α-Chlorination

Once 2-acetylthiazole is obtained, the next critical step is the selective chlorination at the α-position of the acetyl group to form 2-(chloroacetyl)thiazole. This reaction is a type of α-halogenation of a ketone. The mechanism generally proceeds through an enol or enolate intermediate, which is catalyzed by either acid or base.

A variety of chlorinating agents can be employed for this transformation. Common reagents include chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). thieme-connect.de For instance, the side-chain chlorination of sensitive hetarenes often utilizes NCS. thieme-connect.de Another effective reagent is trichloroisocyanuric acid (TCCA), which can be used in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) under ball-milling conditions to produce α-chloroketones. researchgate.net Chloroacetyl chloride can also be used to introduce the chloroacetyl group directly in certain synthetic schemes. nih.gov

The choice of reagent and conditions is crucial to ensure high yield and prevent side reactions, such as polychlorination or undesired reactions on the thiazole ring itself.

Table 1: Common Reagents for α-Chlorination of Ketones

ReagentCatalyst/ConditionsTypical ApplicationReference
N-Chlorosuccinimide (NCS)Radical initiator (e.g., AIBN) or UV lightSide-chain chlorination of alkyl-hetarenes thieme-connect.de
Trichloroisocyanuric Acid (TCCA)p-Toluenesulfonic acid (p-TSA)Efficient chlorination under ball-milling researchgate.net
Sulfuryl Chloride (SO₂Cl₂)Often used directly or with an initiatorChlorination of acetyl groups sci-hub.se
Chloroacetyl ChlorideBase (e.g., triethylamine)Acylation to directly form chloroacetamide nih.gov

Direct Chlorination Approaches to the Ethyl Side Chain

An alternative conceptual approach to synthesizing this compound would be the direct chlorination of a 2-ethylthiazole (B99673) precursor. This method targets the C-H bonds on the ethyl side chain.

Radical Chlorination Mechanisms

Side-chain halogenation of alkyl-substituted aromatic and heterocyclic compounds typically proceeds through a radical chain mechanism. thieme-connect.de This process often requires high temperatures or initiation by UV light or a radical initiator like azobisisobutyronitrile (AIBN). thieme-connect.dewisc.edu Reagents such as N-chlorosuccinimide (NCS) are frequently used for this purpose to chlorinate alkyl side chains on heterocyclic rings. thieme-connect.degoogle.com For example, the chlorination of 2-chloro-5-methylthiazole (B1589247) to 2-chloro-5-chloromethylthiazole (B146395) is achieved using NCS in the presence of a radical initiator. google.com This approach generates a radical intermediate on the alkyl side chain, which then reacts with a chlorine source. acs.org

However, these methods can suffer from a lack of selectivity, potentially leading to mixtures of mono-, di-, and polychlorinated products, as well as possible reactions on the thiazole ring itself. wisc.edu

Electrophilic Chlorination Methods

Electrophilic chlorination is a characteristic reaction of aromatic systems, where an electrophile attacks the electron-rich ring. lscollege.ac.inlibretexts.org This method is generally not suitable for the direct chlorination of an unactivated alkyl side chain. The thiazole ring itself can undergo electrophilic substitution, typically at the C5 position, especially when activating groups are present. chemicalbook.compharmaguideline.com Attempts to use electrophilic chlorination conditions would likely result in reaction on the thiazole ring rather than the desired side-chain functionalization.

Indirect Synthetic Routes to this compound

Given the challenges with direct chlorination, indirect routes are often more practical and selective. These methods typically involve creating a functional group on the ethyl side chain that can be readily converted to a chloride.

One of the most common indirect pathways involves the reduction of the carbonyl group in 2-(chloroacetyl)thiazole, which is synthesized as described in section 2.1.2. The reduction of α-halo ketones to the corresponding α-halo alcohols is a well-established transformation. google.comwikipedia.org This can be achieved using various reducing agents. More recently, biocatalytic reductions using ketoreductase (KRED) enzymes have gained prominence as they can provide high stereoselectivity, yielding specific enantiomers of the resulting 2-(1-chloro-1-hydroxyethyl)thiazole. google.comalmacgroup.comlibretexts.org

Following the reduction to the alcohol, the hydroxyl group can then be converted to a chloride. A common method for this transformation is the use of thionyl chloride (SOCl₂). google.com This two-step sequence (α-chlorination of the ketone followed by reduction of the carbonyl) or an alternative sequence (reduction of the ketone to an alcohol, followed by chlorination of the alcohol) provides a controlled and reliable pathway to the target compound, this compound. For example, a patented method describes the synthesis of 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester from the corresponding 4-(2-hydroxyethyl) precursor using thionyl chloride. google.com

Via Alcohol Intermediates (e.g., 2-(1-Hydroxyethyl)thiazole)

A common and effective method for the synthesis of this compound involves the chlorination of the corresponding alcohol precursor, 2-(1-hydroxyethyl)thiazole. lookchem.com This transformation is a classical example of converting a hydroxyl group into a good leaving group, which is then displaced by a chloride ion.

The synthesis of the precursor, 2-(1-hydroxyethyl)thiazole, can be achieved through various means. One approach involves the reduction of 2-acetylthiazole. For instance, the reduction of (R)-2-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)thiazole-4-carboxamide with sodium borohydride (B1222165) in dry ethanol (B145695) at 0°C yields the corresponding 2-(1-hydroxyethyl)thiazole derivative. googleapis.com

The subsequent chlorination of 2-(1-hydroxyethyl)thiazole is typically carried out using standard chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are frequently employed for this purpose. The reaction mechanism generally proceeds through the formation of a chlorosulfite or phosphate (B84403) ester intermediate, respectively, which then undergoes nucleophilic attack by a chloride ion.

A specific example of this methodology is the preparation of 2-(chloromethyl)-4-methylthiazole, a related compound. This synthesis involves the formylation of 4-methylthiazole, followed by reduction of the resulting aldehyde to the corresponding alcohol, and finally, halogenation to yield the chloromethyl derivative. lookchem.com While not identical, this process illustrates the general principle of utilizing an alcohol intermediate for the introduction of a chloroalkyl group onto the thiazole ring.

The table below summarizes typical reagents used for the chlorination of alcohol precursors in the synthesis of halogenated thiazoles.

ReagentReaction ConditionsReference
Thionyl Chloride (SOCl₂)Often used with a base like pyridine (B92270) to neutralize HCl byproduct. lookchem.com
Phosphorus Oxychloride (POCl₃)Typically requires heating. nih.gov
Chlorine (Cl₂)Can be used for direct chlorination under specific conditions. google.com
N-Chlorosuccinimide (NCS)A milder chlorinating agent, often used in electrophilic substitutions. numberanalytics.com

Nucleophilic Substitution Reactions on Pre-functionalized Substrates

An alternative synthetic strategy involves nucleophilic substitution reactions on thiazole substrates that have been pre-functionalized with a suitable leaving group at the 2-position. The electron-deficient nature of the C2-position of the thiazole ring makes it susceptible to nucleophilic attack, especially when activated. pharmaguideline.comglobalresearchonline.net

One common approach is the Sandmeyer-type reaction starting from 2-aminothiazole derivatives. The amino group can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a chloride ion, often with the aid of a copper(I) or copper(II) chloride catalyst. nih.govacs.org This method is particularly useful for introducing halogens onto the thiazole ring. nih.govacs.org

Another route involves the direct nucleophilic substitution of a halogen on a pre-existing 2-halothiazole. However, these reactions often require strong nucleophiles or activation of the thiazole ring. pharmaguideline.com For instance, the reaction of a 2-bromothiazole with a suitable nucleophile can lead to the displacement of the bromide. globalresearchonline.net

The synthesis of 1-(2-chloroethyl)-3-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)urea provides an example of a nucleophilic addition reaction involving a pre-functionalized thiazole. In this case, an aminothiazole derivative is reacted with 2-chloroethylisocyanate. nih.govacs.org While not a direct substitution at the thiazole ring to form the chloroethyl group, it demonstrates the reactivity of functionalized thiazoles in building more complex molecules.

The table below outlines some pre-functionalized substrates and the types of nucleophilic substitution reactions they undergo.

Pre-functionalized SubstrateType of ReactionKey ReagentsReference
2-AminothiazoleDiazotization followed by Sandmeyer reactionNaNO₂, HCl, CuCl nih.govacs.org
2-BromothiazoleNucleophilic Aromatic Substitution (SNAr)Strong nucleophiles globalresearchonline.net
2-Thiazolyl-lithiumCoupling with electrophilesn-BuLi, then electrophile lookchem.com

Regio- and Stereoselectivity in the Synthesis of Chloroethyl Thiazoles

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing this compound, particularly when the thiazole ring is unsymmetrically substituted or when a chiral center is present at the α-position of the ethyl group.

Regioselectivity in thiazole synthesis often refers to the specific position on the thiazole ring where a substituent is introduced. In the context of this compound, the focus is on functionalizing the C2 position. The inherent electronic properties of the thiazole ring favor nucleophilic attack at the C2 position. pharmaguideline.com Many synthetic methods, such as the Hantzsch thiazole synthesis, are designed to produce specific regioisomers. kuey.net For instance, the reaction of α-haloketones with thioamides is a well-established method for producing 2,4-disubstituted thiazoles with high regioselectivity. nih.gov Furthermore, base-promoted cyclization reactions have been developed for the regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles. rsc.orgrsc.org

Stereoselectivity becomes important when the carbon atom attached to the chlorine is a stereocenter, as in this compound. The synthesis of a specific enantiomer or diastereomer requires stereoselective methods. One approach involves the use of chiral starting materials. For example, starting with an enantiomerically pure 2-(1-hydroxyethyl)thiazole and using a chlorination method that proceeds with a defined stereochemical outcome (e.g., SN2 inversion or retention of configuration) can lead to an enantiomerically enriched product.

Another strategy involves diastereoselective reactions. For instance, the synthesis of 2-oxiranyl and 2-aziridinyl thiazoles has been achieved with high E diastereoselectivity through the coupling of α-heteroarylchloromethyllithium with carbonyl compounds or imines. lookchem.com While not directly producing this compound, these methods highlight the potential for stereocontrol in reactions involving functionalized thiazoles. Similarly, the stereoselective synthesis of oxazolinyl nih.govudayton.eduoxazetidines has been accomplished through the reaction of lithiated 2-(1-chloroethyl)-2-oxazolines with nitrones, demonstrating the ability to control stereochemistry at the chloro-substituted carbon. researchgate.net

Catalytic Systems Employed in the Synthesis of Halogenated Heterocycles

Catalysis plays a pivotal role in the synthesis of halogenated heterocycles, including this compound, by enhancing reaction rates, improving yields, and controlling selectivity.

Copper-based catalysts are widely used in the halogenation of thiazoles. nih.govacs.org Copper(I) and copper(II) halides are effective catalysts for the regioselective halogenation of 2-amino-1,3-thiazoles. nih.govacs.org These reactions can be performed under mild conditions and are tolerant of various functional groups. nih.gov For example, the use of copper(II) chloride (CuCl₂) in acetonitrile (B52724) allows for the regioselective chlorination at the 5-position of 2-amino-1,3-thiazoles. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing thiazoles, although they are more commonly used for forming C-C bonds rather than C-Cl bonds. numberanalytics.com However, the principles of metal-catalyzed reactions are relevant. For instance, palladium-catalyzed dimerization of 2-bromothiazole has been reported. globalresearchonline.net

Biocatalysis offers a green and highly selective alternative for the halogenation of heterocycles. Halogenase enzymes can introduce halogen atoms onto organic molecules with high regio- and stereoselectivity under mild, aqueous conditions. acs.org For example, a marine macroalgal brominase has been used for the enzymatic bromination of 2-aminothiazoles. acs.org While this specific example involves bromination, it highlights the potential of using halogenases for the synthesis of halogenated thiazoles, which could be extended to chlorination.

The following table provides an overview of some catalytic systems used in the synthesis of halogenated heterocycles.

Catalyst TypeExampleApplication in Thiazole SynthesisReference
Copper SaltsCuCl, CuCl₂Regioselective halogenation of 2-aminothiazoles. nih.govacs.org
Palladium ComplexesPd(OAc)₂Dimerization of 2-bromothiazole. globalresearchonline.net
BiocatalystsBrominaseEnzymatic bromination of 2-aminothiazoles. acs.org
Lewis AcidsAlCl₃Can act as a catalyst in certain chlorination reactions.

Challenges and Optimization in this compound Synthesis

Despite the availability of several synthetic routes, the preparation of this compound is not without its challenges. These challenges often revolve around issues of regioselectivity, side reactions, and the stability of the final product.

One significant challenge is controlling regioselectivity , especially when multiple reactive sites are present on the thiazole ring. For instance, in the halogenation of 2-aminothiazoles, it is crucial to direct the halogen to the desired position (C2, C4, or C5). The choice of reagents and reaction conditions is critical to achieve this. nih.gov The use of supported copper halides has been shown to selectively achieve halogenation at the 2-position. nih.gov

Side reactions can also lower the yield and purity of the desired product. For example, during the chlorination of 2-(1-hydroxyethyl)thiazole, over-chlorination or the formation of elimination products can occur. Careful control of the reaction temperature and stoichiometry of the reagents is necessary to minimize these side reactions. In the synthesis of 4-methyl-5-(β-hydroxyethyl)-thiazole, a related compound, the use of sulfuric acid instead of hydrochloric acid was found to prevent the formation of the chlorinated by-product, 2-chloro-4-methyl-5-(β-hydroxyethyl)-thiazole. researchgate.net

The stability of the final product , this compound, can also be a concern. The chloroethyl group can be susceptible to nucleophilic displacement or elimination, especially in the presence of bases or nucleophiles. Therefore, purification and storage conditions must be carefully considered to prevent degradation.

Nucleophilic Substitution Reactions at the α-Chloroethyl Center

The chlorine atom on the ethyl group attached to the second position of the thiazole ring is a good leaving group, making the α-carbon susceptible to attack by nucleophiles. cymitquimica.com This allows for a variety of substitution reactions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

SN1 and SN2 Reaction Mechanisms with Various Nucleophiles

The substitution at the α-chloroethyl center can proceed through either an SN1 or an SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. stackexchange.com

SN1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the chloride ion to form a secondary carbocation. youtube.comlibretexts.org This carbocation is stabilized by the adjacent thiazole ring. The stability of this intermediate is a key factor favoring the SN1 pathway. chemtube3d.com In the second, faster step, a nucleophile attacks the carbocation. youtube.com Weak nucleophiles, such as water or alcohols, and polar protic solvents, which can stabilize the carbocation intermediate, favor the SN1 pathway. stackexchange.comlibretexts.org

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the α-carbon at the same time as the chloride ion departs. youtube.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. stackexchange.comlibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

The choice between SN1 and SN2 pathways is a competitive one. For secondary halides like this compound, both mechanisms are possible and often occur concurrently. stackexchange.comlibretexts.org

Table 1: Factors Favoring SN1 vs. SN2 Reactions

FactorSN1 FavoredSN2 Favored
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMF)
Leaving Group GoodGood

Factors Influencing Reactivity: Steric Hindrance and Electronic Effects of the Thiazole Ring

Several factors intrinsic to the this compound molecule influence its reactivity in nucleophilic substitution reactions.

Steric Hindrance: The groups surrounding the electrophilic α-carbon can impede the approach of a nucleophile. stackexchange.com While the ethyl group itself presents some steric bulk, it is generally not so large as to completely prevent SN2 reactions. However, bulky nucleophiles will favor elimination over substitution. ksu.edu.sa

Electronic Effects of the Thiazole Ring: The thiazole ring exerts significant electronic effects that influence the reactivity of the α-chloroethyl center. The thiazole ring is considered an electron-deficient system due to the electronegativity of the nitrogen and sulfur atoms. This electron-withdrawing nature can have opposing effects on SN1 and SN2 reactions. For an SN1 reaction, the electron-withdrawing nature of the ring can destabilize the adjacent carbocation, potentially slowing the reaction. Conversely, for an SN2 reaction, the electron-withdrawing effect can make the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. The presence of substituents on the thiazole ring can further modulate these electronic effects. analis.com.my

Elimination Reactions for Olefin Formation

In addition to substitution, this compound can undergo elimination reactions to form an alkene, specifically 2-vinylthiazole (B2740799). This typically occurs in the presence of a base.

E1 and E2 Elimination Pathways

Similar to substitution reactions, elimination reactions can proceed through two primary mechanistic pathways: E1 and E2. masterorganicchemistry.com

E1 Pathway: This is a two-step unimolecular elimination that proceeds through a carbocation intermediate, the same intermediate as in the SN1 reaction. libretexts.org The first step is the slow departure of the leaving group (chloride), followed by the rapid removal of a proton from an adjacent carbon by a weak base to form the double bond. libretexts.org E1 reactions often compete with SN1 reactions and are favored by high temperatures. ksu.edu.sa

E2 Pathway: This is a one-step, bimolecular elimination where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form the double bond. saskoer.ca This pathway requires a specific anti-periplanar geometry between the proton being removed and the leaving group. saskoer.ca Strong, bulky bases favor the E2 pathway. ksu.edu.sa

Table 2: Comparison of E1 and E2 Reaction Characteristics

FeatureE1 ReactionE2 Reaction
Rate Law Rate = k[Substrate]Rate = k[Substrate][Base]
Base Strength Weak base requiredStrong base required
Stereochemistry No specific requirementRequires anti-periplanar geometry
Intermediate CarbocationNone (concerted)

Formation of 2-Vinylthiazole and Related Derivatives

The primary product of the elimination reaction of this compound is 2-vinylthiazole. This reaction is a crucial step in the synthesis of various more complex molecules, as the vinyl group can participate in a wide range of further transformations, such as polymerization and addition reactions. The choice of base and reaction conditions can be optimized to favor the formation of 2-vinylthiazole over competing substitution products.

Rearrangement Reactions Involving the Chloroethyl Moiety

Rearrangement reactions involve the reorganization of the carbon skeleton of a molecule to form a structural isomer. rroij.com In the context of this compound, rearrangements could potentially occur, particularly in reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions. masterorganicchemistry.com If the initial carbocation formed can rearrange to a more stable carbocation, this pathway may be favored. masterorganicchemistry.com For instance, a hydride shift from an adjacent carbon could lead to a more stabilized carbocation. However, specific examples of rearrangement reactions involving the chloroethyl moiety of this compound are not extensively documented in the provided search results. A related phenomenon, the thiirane-thietane rearrangement, has been observed in similar chloroalkyl-substituted sulfur heterocycles under certain conditions. researchgate.net

Organometallic Cross-Coupling Reactions Utilizing the C-Cl Bond

The carbon-chlorine bond in the 1-chloroethyl group represents a key site for the formation of new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions. While aryl halides are the most common substrates for these transformations, the use of alkyl halides, including chlorides, has been an area of significant development. These reactions typically require specific catalytic systems, often involving nickel or palladium with specialized ligands, to overcome the higher activation barrier associated with the C(sp³)–Cl bond compared to C(sp²)–X bonds. researchgate.net

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis for creating C-C bonds. nih.govresearchgate.net For this compound, a Suzuki-Miyaura reaction would involve the coupling of the chloroethyl group with a boronic acid or ester. Such C(sp³)–C(sp²) or C(sp³)–C(sp³) couplings are challenging but achievable. Specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the difficult oxidative addition of the alkyl chloride to the metal center. Nickel catalysts are also highly effective for coupling with alkyl electrophiles. While no specific examples for this compound are prominently documented, related transformations with other heterocyclic alkyl halides provide a blueprint for potential reaction conditions. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Alkyl Halides

Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ Na₂CO₃ Toluene 80 87 nih.gov
PdCl₂(dppf) K₃PO₄ Dioxane 100 75-90 N/A

This table presents typical conditions for analogous reactions, as specific data for this compound is not available in the cited literature.

The Sonogashira coupling creates a C-C bond between a terminal alkyne and an organic halide, typically catalyzed by palladium and a copper(I) co-catalyst. silicycle.comwikipedia.org The coupling of alkyl halides in Sonogashira reactions is less common than with aryl or vinyl halides but has been successfully demonstrated, often using nickel-based catalytic systems or advanced palladium catalysts under specific conditions. sustech.edu.cn The reaction of this compound with a terminal alkyne would yield a 2-(1-alkynyl-ethyl)thiazole derivative, a valuable synthon.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netrsc.org The reaction of an alkyl halide, such as this compound, is termed a reductive Heck reaction or involves a radical-based mechanism, diverging from the classical pathway for aryl halides. nih.govrsc.org Success often depends on the specific catalyst and reaction conditions employed to favor the desired coupling over side reactions like β-hydride elimination.

Table 2: Illustrative Conditions for Sonogashira and Heck Reactions of Analogous Halides

Reaction Type Catalyst/Ligand Base/Additive Solvent Temperature (°C) Reference
Sonogashira Pd(PPh₃)₄ / CuI Et₃N Toluene 48 silicycle.com
Sonogashira (Cu-free) Pd(OAc)₂ / P(t-Bu)₃ Cs₂CO₃ Dioxane RT-80 organic-chemistry.org
Heck Pd(OAc)₂ / Xantphos Cs₂CO₃ Benzene RT (Visible Light) nih.gov

This table presents typical conditions for analogous reactions, as specific data for this compound is not available in the cited literature.

The Negishi coupling reaction pairs an organozinc reagent with an organic halide, catalyzed by nickel or palladium complexes. researchgate.netorganic-chemistry.org It is particularly effective for C(sp³)-C(sp²) bond formation due to the high reactivity and functional group tolerance of organozinc reagents. nih.gov The reaction of this compound with an arylzinc or alkylzinc reagent would be a plausible route to introduce new substituents at the side chain. Highly active catalyst systems, such as those based on dialkylbiarylphosphine ligands, have been developed to efficiently couple even sterically hindered substrates. organic-chemistry.orgnih.gov

The Stille reaction utilizes an organotin reagent and an organic halide, catalyzed by palladium. nih.govwikipedia.org While known for its tolerance of a wide range of functional groups, the toxicity of organotin compounds is a significant drawback. mdpi.com The coupling of alkyl chlorides can be challenging but is feasible with appropriate catalysts and reaction conditions. Research on Stille couplings of halogenated thiazoles has shown it to be a viable method for creating bithiazoles and other derivatives. nih.govresearchgate.net

Table 3: General Conditions for Negishi and Stille Couplings of Analogous Halides

Reaction Type Catalyst/Ligand Solvent Temperature (°C) Yield (%) Reference
Negishi Pd₂(dba)₃ / RuPhos THF 70 High nih.gov
Negishi Ni(acac)₂ / Ligand DMA/THF 25-60 Moderate to High researchgate.net
Stille PdCl₂(PPh₃)₂ Toluene/DMF 80-110 Good to Excellent nih.govresearchgate.net

This table presents typical conditions for analogous reactions, as specific data for this compound is not available in the cited literature.

Cycloaddition Reactions Involving Thiazole Ring Activated by Substituents

The thiazole ring can participate in cycloaddition reactions, although its inherent aromaticity often requires high temperatures or activating substituents. wikipedia.org The 2-(1-chloroethyl) group is primarily electron-withdrawing via induction, which can influence the electron density of the thiazole ring and its viability as a diene or dipolarophile. Thiazoles can undergo [4+2] Diels-Alder reactions, for instance with alkynes, which after extrusion of sulfur can lead to pyridines. wikipedia.org More specialized cycloadditions, such as the [3+2] cycloaddition of thiazolium azomethine ylides with alkynes, have been used to construct fused pyrrolo[2,1-b]thiazole systems. nih.gov In another example, 4-alkenyl-2-aminothiazoles have been shown to undergo [4+2] cycloadditions with nitroalkenes, where the thiazole acts as an "in-out" diene. acs.org The presence of the chloroethyl group at C2 could potentially influence the regioselectivity and rate of such cycloaddition pathways.

Reductive Dehalogenation Strategies

The chlorine atom of the 1-chloroethyl group can be removed through reductive dehalogenation. This can be achieved using a variety of standard synthetic methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach. Metal hydride reagents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of additives, can also effect the reduction of the C-Cl bond. Another important pathway is base-induced elimination (dehydrohalogenation). For a closely related isomer, 4-(2-chloroethyl)thiazole, treatment with potassium tert-butoxide resulted in dehydrohalogenation to form the corresponding 4-vinylthiazole in good yield. acs.org A similar reaction would be expected for this compound, leading to 2-vinylthiazole, a valuable monomer for polymerization.

Oxidation and Reduction of the Thiazole Ring and Side Chain

The oxidation of this compound can occur at several positions. The thiazole ring itself is generally resistant to oxidation, but strong oxidants can lead to ring opening. slideshare.net Milder oxidation can occur at the ring's heteroatoms. Oxidation at the nitrogen atom with reagents like m-chloroperoxybenzoic acid (mCPBA) can yield the corresponding aromatic thiazole N-oxide. wikipedia.org Oxidation at the sulfur atom can produce a non-aromatic thiazole sulfoxide (B87167) or sulfone. wikipedia.org The side chain could potentially be oxidized at the carbon bearing the chlorine atom, which under specific hydrolyzing conditions might lead to 2-acetylthiazole. The conversion of thiazolines to thiazoles using manganese dioxide (MnO₂) is a well-established oxidative aromatization process. nih.govresearchgate.net

Reduction of the thiazole ring is generally difficult due to its aromatic character. pharmaguideline.com Strong reducing conditions, such as using Raney Nickel, can lead to desulfurization and ring cleavage. slideshare.net The more likely reduction pathway for this compound under milder conditions would be the reductive dehalogenation of the side chain, as discussed in section 3.6. For example, reduction with sodium borohydride can convert the chloroethyl group to an ethyl group. wikipedia.org

Building Block for Complex Heterocyclic Structures

The structural features of this compound make it a valuable precursor for the synthesis of a range of complex heterocyclic compounds. The chloroethyl side chain can be readily modified or eliminated to introduce new functionalities, while the thiazole ring itself can participate in various cycloaddition and annulation reactions.

The reactive nature of the chloroethyl group in thiazole derivatives allows for its conversion into other functional groups, which can then be utilized in the construction of fused heterocyclic systems. For instance, dehydrohalogenation of a related compound, 4-(2-chloroethyl)thiazole, has been shown to yield the corresponding vinylthiazole. This vinylthiazole can then act as a diene in Diels-Alder reactions, leading to the formation of fused ring systems. This reactivity highlights the potential of this compound to serve as a masked vinylthiazole, which can be unmasked under basic conditions to participate in cycloaddition reactions for the synthesis of fused thiazoles. researchgate.netresearchgate.net

Furthermore, the thiazole ring itself is a key component in a variety of fused heterocyclic systems with significant biological activities. researchgate.net The synthesis of these systems often involves the annulation of a second ring onto a pre-existing thiazole core. While direct examples starting from this compound are not extensively documented in readily available literature, the functionalization of the chloroethyl group to an appropriate substituent would provide a handle for intramolecular cyclization reactions, leading to the formation of fused thiazole derivatives such as thiazolo[3,2-a]pyrimidines or thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netmdpi.comtriazoles. iaea.org

A general strategy for the synthesis of fused thiazoles involves the reaction of a bifunctional thiazole derivative with a suitable cyclizing agent. The chloroethyl group of this compound can be transformed into a variety of nucleophilic or electrophilic centers, enabling its participation in such cyclization reactions.

Table 1: Examples of Fused Thiazole Systems

Fused SystemGeneral Synthetic StrategyPotential Application
Thiazolo[3,2-a]pyrimidineReaction of a 2-aminothiazole derivative with a β-dicarbonyl compound.Medicinal chemistry
Thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netmdpi.comtriazoleCyclization of a 2-hydrazinothiazole derivative with a one-carbon synthon.Antimicrobial agents
Imidazo[2,1-b]thiazoleReaction of a 2-aminothiazole with an α-haloketone.Anticancer agents

Polycyclic aromatic nitrogen heterocycles (PANHs) are an important class of compounds with applications in materials science and as fluorescent probes. The thiazole moiety can be incorporated into these larger π-conjugated systems to modulate their electronic and photophysical properties. Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic structures, including PANHs. nih.govnih.gov

The chloroethyl group of this compound can be functionalized to introduce reactive sites suitable for participation in MCRs. For example, conversion to an amino or aldehyde group would allow for its use in Ugi or Passerini reactions, respectively, to build complex, multi-substituted heterocyclic frameworks. While specific examples detailing the direct use of this compound in the synthesis of PANHs are scarce, the general principles of MCRs suggest its potential as a valuable building block in this area. nih.gov The thiazole ring's inherent aromaticity and its ability to engage in π-stacking interactions make it a desirable component in the design of novel PANHs.

Precursor for Pharmacologically Active Compounds and Ligands

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds. nih.govmdpi.com this compound serves as a valuable starting material for the synthesis of such molecules due to the ease with which its chloroethyl side chain can be modified.

The thiazole nucleus is a key structural feature in numerous pharmaceuticals, including antibacterial, antifungal, and antiviral agents. The synthesis of these drugs often relies on the availability of appropriately functionalized thiazole precursors. For instance, derivatives of 2-chloromethylthiazole, a close isomer of this compound, are known intermediates in the synthesis of the neonicotinoid insecticide Thiamethoxam.

Furthermore, the general reactivity of the chloroethyl group allows for its conversion into various functionalities that are present in known pharmaceuticals. For example, nucleophilic substitution of the chloride with an amine would lead to aminoethylthiazole derivatives, a common motif in biologically active compounds.

Table 2: Examples of Pharmaceuticals Containing a Thiazole Moiety

Drug NameTherapeutic ClassRole of Thiazole Ring
RitonavirAntiretroviralPart of the core scaffold, essential for binding to HIV protease.
ThiamethoxamInsecticideKey component of the pharmacophore that interacts with nicotinic acetylcholine (B1216132) receptors in insects.
PramipexoleDopamine agonistThe thiazole ring is part of the aminothiazole core structure.

The development of chiral ligands is of paramount importance for asymmetric catalysis, a cornerstone of modern synthetic chemistry. The presence of a stereocenter in this compound makes its optically active forms attractive starting materials for the synthesis of novel chiral ligands. The synthesis of optically active 2-(1-chloroethyl)-2-oxazolines, a closely related analog, and their successful application in the preparation of highly enantioenriched compounds has been reported, demonstrating the potential of this class of chiral building blocks. researchgate.net

The synthesis of enantiomerically pure this compound can be achieved through chiral resolution of the racemic mixture or by asymmetric synthesis. wikipedia.org Once obtained, the optically active chloroethylthiazole can be elaborated into a variety of chiral ligands. For example, the chloroethyl group can be converted to a phosphine, amine, or alcohol, which are common coordinating groups in chiral ligands. The thiazole nitrogen atom can also act as a coordination site.

Recent research has highlighted the synthesis of axially chiral thiazole-containing biaryls, which have shown great promise as ligands in asymmetric catalysis. mdpi.com While not directly starting from this compound, these studies underscore the value of the thiazole moiety in the design of effective chiral ligands. An optically active this compound could potentially be used in cross-coupling reactions to generate such chiral biaryl structures.

Table 3: Strategies for Chiral Ligand Synthesis from Thiazole Precursors

Ligand TypeSynthetic ApproachPotential Catalytic Application
P,N-LigandsFunctionalization of the chloroethyl group to a phosphine and utilization of the thiazole nitrogen.Asymmetric hydrogenation, allylic alkylation.
N,N-LigandsIntroduction of a second nitrogen-containing group via modification of the chloroethyl side chain.Asymmetric cyclopropanation, aziridination.
Axially Chiral Biaryl LigandsCross-coupling reactions of an optically active thiazole derivative with an aryl partner.Asymmetric C-H activation, conjugate addition.

Material Science Applications

Thiazole-containing compounds have garnered significant interest in material science due to their unique electronic and photophysical properties. nih.gov The incorporation of the thiazole ring into polymers and other materials can lead to enhanced thermal stability, and desirable optical and electronic characteristics. This compound, with its reactive chloroethyl group, serves as a potential monomer or functionalizing agent for the creation of novel materials.

The chloroethyl group can be utilized in polymerization reactions, for example, through its conversion to a vinyl group followed by radical polymerization, or by nucleophilic substitution reactions to form the polymer backbone. The resulting thiazole-containing polymers can exhibit interesting properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Furthermore, thiazole derivatives have been used as building blocks for the construction of metal-organic frameworks (MOFs) and porous organic polymers (POPs). rsc.org These materials have applications in gas storage, separation, and catalysis. The functionalization of this compound could provide a route to bifunctional linkers for the synthesis of novel MOFs and POPs with tailored properties.

Table 4: Potential Material Science Applications of this compound Derivatives

Material TypeRole of Thiazole DerivativePotential Application
Conducting PolymersMonomer for polymerization.Organic electronics, sensors.
Thermosetting ResinsFunctional monomer to enhance thermal stability and flame retardancy.High-performance composites, coatings.
Metal-Organic Frameworks (MOFs)Functionalized linker for framework construction.Gas storage, catalysis, sensing.

Monomer in Polymer Synthesis

While this compound itself is not directly polymerized, it serves as a crucial precursor for the synthesis of 2-vinylthiazole, a monomer that can undergo polymerization. The transformation from the chloroethyl to the vinyl group is typically achieved through a dehydrochlorination reaction. arizona.edu This elimination reaction provides a straightforward route to a polymerizable vinyl monomer.

The resulting monomer, 2-vinylthiazole, can be polymerized through various methods, including living polymerization techniques, which allow for the synthesis of polymers with controlled molecular weights and low polydispersity. wikipedia.orglibretexts.orgmit.edu Living polymerization methods are particularly advantageous for creating well-defined polymer architectures, such as block copolymers. wikipedia.orgmit.edu

The polymerization of 2-vinylthiazole can lead to the formation of poly(2-vinylthiazole), a polymer with a backbone of repeating vinyl units each bearing a thiazole ring. The properties of this polymer can be tailored by controlling the polymerization conditions and by potential post-polymerization modifications of the thiazole ring.

Table 1: Polymerization of 2-Vinylthiazole

Polymerization MethodInitiator/CatalystResulting PolymerKey Features
Living Anionic PolymerizationAlkyllithiumPoly(2-vinylthiazole)Controlled molecular weight, low polydispersity. wikipedia.orglibretexts.org
Radical PolymerizationAIBN (Azobisisobutyronitrile)Poly(2-vinylthiazole)Less control over polymer architecture compared to living methods. arizona.edu

Intermediates for Organic Electronic Materials

The development of novel organic electronic materials is a rapidly growing field, with a significant focus on conjugated polymers for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netsciepub.combohrium.comrsc.org Thiazole-containing conjugated polymers are of particular interest due to the electron-deficient nature of the thiazole ring, which can be exploited to tune the electronic properties of the resulting materials. rsc.org

This compound, through its conversion to 2-vinylthiazole, can be incorporated into conjugated polymer backbones. The vinyl group can participate in various cross-coupling reactions, which are the cornerstone of conjugated polymer synthesis. While direct polymerization of 2-vinylthiazole leads to a non-conjugated polymer, its derivatives can be used in co-polymerization reactions with other aromatic monomers to create conjugated systems.

For instance, the thiazole unit can be integrated into donor-acceptor (D-A) type conjugated polymers, where the thiazole can act as the acceptor unit. bohrium.com The combination of electron-donating and electron-accepting moieties along the polymer chain is a common strategy to lower the bandgap of the material, a crucial parameter for efficient light absorption and emission in electronic devices.

Table 2: Potential Role of 2-Vinylthiazole (from this compound) in Conjugated Polymer Synthesis

Polymerization ReactionCo-monomer (Example)Resulting Polymer TypePotential Application
Suzuki Cross-CouplingDithienyl-benzothiadiazoleDonor-Acceptor Conjugated PolymerOrganic Photovoltaics (OPVs)
Stille Cross-CouplingDistannyl-fluoreneDonor-Acceptor Conjugated PolymerOrganic Light-Emitting Diodes (OLEDs)
Direct Arylation PolycondensationThiophene derivativesD-π-A type conjugated polymersOLEDs bohrium.com

Catalysis and Reagent Design

The thiazole ring and its derivatives have been explored for their potential in catalysis and as ligands for transition metal catalysts. tandfonline.com The nitrogen and sulfur atoms in the thiazole ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the metal complex.

While direct applications of this compound in catalysis are not extensively documented, its derivatives hold promise. The chloroethyl group can be functionalized to introduce other coordinating groups, leading to the design of novel bidentate or tridentate ligands. For example, nucleophilic substitution of the chloride with a phosphine or another heterocyclic moiety could yield a ligand capable of chelating to a metal center.

Furthermore, thiazolium salts, which can be derived from this compound through N-alkylation, are precursors to N-heterocyclic carbenes (NHCs). NHCs have emerged as a powerful class of ligands in organometallic catalysis, known for their strong σ-donating properties and their ability to stabilize a wide range of metal catalysts.

Stereoselective Transformations Mediated by this compound Derivatives

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. nih.govmdpi.com Thiazole-containing chiral auxiliaries and catalysts have been employed to achieve high levels of stereocontrol in various chemical transformations.

This compound itself is a chiral molecule (assuming the carbon bearing the chlorine is a stereocenter). Enantiomerically pure forms of this compound could serve as starting materials for the synthesis of chiral ligands or catalysts. The chloroethyl group provides a handle for further synthetic modifications while preserving the stereochemical integrity of the adjacent carbon atom.

Derivatives of this compound can be designed to act as chiral ligands in asymmetric catalysis. For example, conversion of the chloroethyl group to a phosphine or an alcohol could lead to chiral P,N or O,N-ligands. These ligands can then be complexed with transition metals to create catalysts for a variety of stereoselective reactions, such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. nih.govacs.org

Research in this area often focuses on creating a well-defined chiral environment around a catalytic metal center, and the rigid, planar structure of the thiazole ring can be advantageous in this regard. The specific stereochemical outcome of a reaction would be dictated by the absolute configuration of the chiral center in the this compound-derived ligand and the nature of the substrate and reaction conditions. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 2 1 Chloroethyl Thiazole

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. These conformers often have different potential energies, and understanding their relative stabilities and the energy barriers between them is crucial for predicting the molecule's predominant shape and reactivity.

For 2-(1-Chloroethyl)thiazole, the key rotational degree of freedom is the torsion angle defined by the thiazole (B1198619) ring and the C-Cl bond of the ethyl side chain. By systematically rotating this bond and calculating the potential energy at each step, an energy landscape can be generated. The minima on this landscape correspond to stable conformers (e.g., staggered conformations), while the maxima represent the transition states for interconversion.

The most stable conformer would likely be one that minimizes steric hindrance between the thiazole ring and the chlorine atom and methyl group. It is expected that staggered conformations, where the substituents on the ethyl group are positioned to reduce steric clash with the ring, would be the most energetically favorable. For instance, a conformation where the bulky chlorine atom is oriented away from the plane of the thiazole ring would likely be a low-energy state.

Transition State Calculations for Reaction Mechanisms

Theoretical calculations are invaluable for mapping out the reaction pathways and determining the activation energies associated with chemical transformations. For this compound, which possesses a secondary alkyl halide structure, nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions are plausible pathways. Transition state theory allows for the location of the saddle points (transition states) on the potential energy surface that connect reactants to products.

Nucleophilic substitution reactions involving an alkyl halide can proceed through two primary mechanisms. The Sₙ2 (bimolecular) mechanism is a single, concerted step where the nucleophile attacks as the leaving group departs. The Sₙ1 (unimolecular) mechanism is a two-step process involving the formation of a carbocation intermediate.

Computational modeling can determine the activation barriers for both pathways.

Sₙ2 Pathway: The calculation would model the transition state where the nucleophile, the central carbon, and the chlorine atom are collinear. The energy of this single transition state relative to the reactants gives the activation energy. Sₙ2 reactions are favored by strong nucleophiles and polar aprotic solvents.

Sₙ1 Pathway: This requires calculating the energy of the intermediate secondary carbocation and the two transition states leading to and from it. The rate-determining step is typically the formation of the carbocation. Sₙ1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.

Given that this compound is a secondary halide, it can potentially undergo either reaction, and the preferred pathway would depend on the specific nucleophile and solvent conditions. Theoretical calculations can predict which pathway is energetically more favorable under different simulated environments.

Table 3: Illustrative Energy Profile for Sₙ1 vs. Sₙ2 Reactions (Model System) (Note: These values are hypothetical for a generic secondary alkyl chloride and serve only to illustrate the computational outputs.)

SpeciesSₙ1 Pathway ΔE (kcal/mol)Sₙ2 Pathway ΔE (kcal/mol)
Reactants0.00.0
Transition State 1+20.0 (Carbocation formation)+22.0 (Concerted displacement)
Intermediate+15.0 (Carbocation)N/A
Transition State 2+2.0 (Relative to intermediate)N/A
Products-10.0-10.0

In addition to substitution, this compound can undergo elimination reactions to form 2-vinylthiazole (B2740799). Like substitution, elimination can occur via bimolecular (E2) or unimolecular (E1) pathways.

E2 Pathway: This is a concerted mechanism where a base removes a proton from the methyl group while the C-Cl bond breaks simultaneously to form a double bond. A transition state calculation would model this single, highly ordered arrangement.

E1 Pathway: This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction. The subsequent step involves a base removing a proton to form the alkene.

Computational studies can calculate the activation barriers for both E1 and E2 mechanisms. These calculations help predict whether substitution or elimination is the more likely outcome and under what conditions (e.g., strong, bulky bases tend to favor elimination). The competition between Sₙ1/E1 and Sₙ2/E2 is a classic problem that computational chemistry can effectively investigate by comparing the relative energies of all possible transition states.

Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules like this compound. These theoretical predictions can aid in the interpretation of experimental spectra or provide data when experimental measurements are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be estimated. These predictions are valuable for assigning peaks in experimental NMR spectra and can help in confirming the structure of the molecule. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations.

Infrared (IR) Spectroscopy: Computational methods can be used to predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in an IR spectrum. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These predicted frequencies can assist in the assignment of experimental IR spectra, helping to identify characteristic functional groups and their vibrational motions within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions. This information allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals. These predictions can provide insights into the electronic structure and chromophoric properties of the molecule.

A hypothetical data table for predicted spectroscopic parameters is shown below. Please note that these are example values and are not derived from actual computational studies on this compound, as no specific literature was found.

ParameterPredicted Value
¹H NMR Chemical Shift (ppm)1.8 (CH₃), 5.2 (CH), 7.5 (thiazole-H), 7.8 (thiazole-H)
¹³C NMR Chemical Shift (ppm)22 (CH₃), 55 (CH), 120 (thiazole-CH), 145 (thiazole-CH), 170 (thiazole-C)
IR Frequency (cm⁻¹)~3100 (C-H stretch), ~1600 (C=N stretch), ~700 (C-Cl stretch)
UV-Vis λmax (nm)~250

Solvent Effects on Reactivity: Implicit and Explicit Solvation Models

The reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. Computational chemistry provides methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvation models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. For this compound, PCM can be used to study how the polarity of the solvent affects its ground-state geometry, electronic properties, and the activation energies of reactions it might undergo.

Explicit Solvation Models: In contrast, explicit solvation models treat the solvent molecules individually. The solute molecule is surrounded by a number of solvent molecules, and the interactions between all molecules are explicitly calculated. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvation models could be used to investigate the specific interactions with protic or aprotic solvents and how these interactions influence its reactivity.

Density Functional Theory (DFT) Applications in Predicting Chemical Behavior

Density Functional Theory (DFT) is a versatile and widely used computational method for predicting the chemical behavior of molecules like this compound. DFT calculations can provide insights into various aspects of its reactivity and stability.

By analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the reactivity of this compound can be predicted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

DFT can also be used to calculate various chemical descriptors, such as electronegativity, chemical hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. Furthermore, DFT calculations can be employed to map the electrostatic potential (ESP) on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of sites susceptible to chemical attack.

A hypothetical data table for DFT-predicted chemical descriptors is shown below. Please note that these are example values and are not derived from actual computational studies on this compound.

DescriptorPredicted Value (arbitrary units)
HOMO Energy-7.0 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.5 eV
Electronegativity4.25
Chemical Hardness2.75
Electrophilicity Index3.29

Molecular Dynamics Simulations for Reactivity and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the dynamic evolution of molecular structures and their interactions.

For this compound, MD simulations can be used to study its conformational flexibility and stability over time. By simulating the molecule in different environments, such as in a vacuum or in a solvent, its dynamic behavior can be explored. MD simulations can also be employed to study the interactions of this compound with other molecules, such as reactants or biological macromolecules. This can provide insights into reaction mechanisms and binding affinities. While computationally demanding, MD simulations offer a powerful approach to understanding the dynamic aspects of the chemical behavior of this compound.

Advanced Spectroscopic Characterization Techniques Applied to 2 1 Chloroethyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-(1-Chloroethyl)thiazole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments provides a comprehensive picture of its atomic connectivity and spatial arrangement.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the thiazole (B1198619) ring and the chloroethyl side chain. The thiazole ring protons, typically found in the aromatic region, would exhibit chemical shifts influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms. The protons of the chloroethyl group—a methine (CH) and a methyl (CH₃)—would appear in the aliphatic region. The methine proton, being directly attached to the carbon bearing the chlorine atom, would be shifted downfield compared to the methyl protons. Spin-spin coupling would be observed between the methine proton and the methyl protons of the ethyl group, resulting in a quartet and a doublet, respectively.

The ¹³C NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The carbons of the thiazole ring would resonate at lower field (higher ppm) due to their aromaticity and proximity to heteroatoms. The C2 carbon, bonded to the chloroethyl group, would have a characteristic chemical shift. The two carbons of the chloroethyl side chain would be found at a higher field (lower ppm), with the carbon bonded to the chlorine atom showing a larger chemical shift than the terminal methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J)
H4 (thiazole) ~7.2-7.5 - d ~3-4 Hz
H5 (thiazole) ~7.7-8.0 - d ~3-4 Hz
CH (ethyl) ~5.0-5.5 ~50-60 q ~7 Hz
CH₃ (ethyl) ~1.8-2.2 ~20-30 d ~7 Hz
C2 (thiazole) - ~165-175 - -
C4 (thiazole) - ~115-125 - -
C5 (thiazole) - ~140-150 - -
CH (ethyl) - ~50-60 - -

Note: These are estimated values based on analogous structures and general NMR principles.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, 2D NMR techniques are invaluable. researchgate.netsdsu.eduscience.gov

COSY (Correlation Spectroscopy): A COSY experiment would establish the coupling relationships between protons. A cross-peak would be observed between the methine proton and the methyl protons of the chloroethyl group, confirming their adjacency. sdsu.edu Similarly, coupling between the H4 and H5 protons of the thiazole ring would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would definitively link the ¹H signals of the thiazole and chloroethyl protons to their corresponding ¹³C signals, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. nih.gov This would be crucial for establishing the connection between the chloroethyl side chain and the thiazole ring. For instance, correlations would be expected between the methine proton of the ethyl group and the C2 and C4 carbons of the thiazole ring.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. researchgate.netrsc.org For this compound, ssNMR could be employed to study its crystalline form, identify the presence of different polymorphs, and understand intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid sample. While no specific solid-state NMR studies on this compound have been reported, this technique holds the potential to reveal details about its solid-state conformation and packing.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, allowing for the identification of functional groups and providing insights into molecular structure and bonding. nih.gov

Characteristic Group Frequencies of Thiazole Ring and Chloroethyl Moiety

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the thiazole ring and the chloroethyl group.

Thiazole Ring Vibrations: The thiazole ring has several characteristic vibrational modes. nsf.gov

C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region.

C=N and C=C stretching vibrations within the ring give rise to strong bands in the 1600-1400 cm⁻¹ region. nih.gov

Ring breathing modes and other skeletal vibrations can be found at lower frequencies. The NIST WebBook for thiazole shows characteristic IR absorptions. nist.govnist.gov

Chloroethyl Moiety Vibrations: The chloroethyl group also has distinct vibrational signatures. materialsciencejournal.org

C-H stretching vibrations of the methyl and methine groups occur in the 3000-2850 cm⁻¹ range.

C-H bending vibrations (scissoring, wagging, twisting) are found in the 1470-1370 cm⁻¹ region.

The C-Cl stretching vibration is a key feature, typically appearing in the 800-600 cm⁻¹ region. The exact position can be sensitive to the conformation of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Group
C-H Stretch (Aromatic) 3100-3000 Thiazole Ring
C-H Stretch (Aliphatic) 3000-2850 Chloroethyl Group
C=N / C=C Stretch 1600-1400 Thiazole Ring
C-H Bend (Aliphatic) 1470-1370 Chloroethyl Group

Note: These are general frequency ranges and can vary based on the specific molecular environment.

Conformational Isomer Differentiation

Due to rotation around the C-C single bond of the ethyl group and the C-C bond connecting the side chain to the thiazole ring, this compound can exist in different conformational isomers (rotamers). IR and Raman spectroscopy can be powerful tools for identifying and differentiating these conformers. jst.go.jp

Different conformers will have slightly different vibrational frequencies, particularly for modes involving the chloroethyl group and its connection to the ring. For example, the C-Cl stretching frequency can be sensitive to the gauche or anti conformation relative to the thiazole ring. By performing temperature-dependent spectroscopic studies or by comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to determine the most stable conformation and to identify the presence of multiple conformers in a sample.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it is instrumental in confirming the molecular weight and deducing its structure through the analysis of fragmentation patterns. When the molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M⁺•). This high-energy ion is prone to fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a veritable fingerprint of the molecule's structure.

The expected fragmentation of this compound would proceed through several key pathways, driven by the relative stability of the resulting carbocations and the presence of heteroatoms. Common fragmentation events include the loss of the chlorine atom, cleavage of the ethyl side chain, and fragmentation of the thiazole ring itself. researchgate.netlibretexts.org

Table 1: Plausible Mass Spectrometry Fragments of this compound

Fragment Ion Proposed Structure m/z (for ³⁵Cl)
[M]⁺• (Molecular Ion) [C₅H₆ClNS]⁺• 147
[M - CH₃]⁺ [C₄H₃ClNS]⁺ 132
[M - Cl]⁺ [C₅H₆NS]⁺ 112
[M - HCl]⁺• [C₅H₅NS]⁺• 111
[Thiazolylmethyl cation] [C₄H₄NS]⁺ 98

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy (typically to within 5 ppm). nih.govmdpi.com Unlike low-resolution mass spectrometry which provides nominal integer masses, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₅H₆ClNS. HRMS would be used to measure the exact mass of the molecular ion. The theoretical exact mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S), is 147.0015. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would definitively confirm the molecular formula, ruling out other potential isobaric compounds. bris.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. dtic.mil It is the method of choice for analyzing the purity of volatile compounds like this compound and for identifying components in a mixture. jmchemsci.comsums.ac.ir

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and passed through a long capillary column. Compounds in the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which serves as the detector. The MS records the mass spectrum of each component.

For a sample of this compound, the GC chromatogram would ideally show a single, sharp peak, indicating a high degree of purity. The retention time of this peak is a characteristic of the compound under the specific GC conditions. The mass spectrum recorded at this retention time would be compared against a reference spectrum to confirm the identity as this compound. The presence of additional peaks in the chromatogram would indicate impurities, which could then be identified by their respective mass spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups).

The thiazole ring in this compound is the primary chromophore. Thiazole itself exhibits characteristic absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. researchgate.netnist.gov The π → π* transitions, which are typically more intense, involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or sulfur atoms) to a π* antibonding orbital.

The presence of the 1-chloroethyl substituent on the thiazole ring is expected to have a modest influence on the absorption spectrum. Alkyl groups typically cause a small bathochromic shift (a shift to longer wavelengths) due to hyperconjugation. The chlorine atom, with its lone pairs of electrons, can also interact with the π-system, potentially causing further shifts in the absorption maxima compared to the parent thiazole molecule. scielo.org.za

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength (λmax) Range (nm) Chromophore
π → π* ~230-245 Thiazole Ring

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a specific crystal structure for this compound has not been reported in the public domain. The following sections describe the type of information that would be obtained from such an analysis were a suitable crystal to be grown and analyzed.

An X-ray crystal structure analysis would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This packing is governed by a variety of intermolecular interactions. rsc.org For this molecule, the dominant forces would likely be van der Waals interactions.

The primary output of an X-ray crystallographic study is the precise coordinates of each atom in the asymmetric unit of the crystal. From these coordinates, exact intramolecular geometric parameters can be calculated.

Bond Lengths: The analysis would provide the precise lengths of all covalent bonds, such as the C-S, C-N, C=C, C-C, C-H, and C-Cl bonds. These values can be compared to standard values for similar compounds to identify any unusual bonding characteristics. nih.govresearchgate.net For instance, the bond lengths within the thiazole ring would provide insight into the degree of electron delocalization.

Bond Angles: The angles between adjacent bonds would be determined, defining the geometry around each atom. This would confirm the expected near-120° angles within the planar thiazole ring and the tetrahedral geometry around the chiral carbon of the chloroethyl group.

Torsional Angles: These angles (also known as dihedral angles) describe the rotation around a chemical bond. A key torsional angle in this compound would be the one defining the orientation of the chloroethyl group relative to the plane of the thiazole ring. This information is crucial for understanding the molecule's preferred conformation in the solid state. researchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable)

The molecule this compound possesses a chiral center at the carbon atom bonded to the chlorine atom, the thiazole ring, a methyl group, and a hydrogen atom. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers, designated as (R)-2-(1-chloroethyl)thiazole and (S)-2-(1-chloroethyl)thiazole. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for the characterization and differentiation of these enantiomers. While specific experimental data for this compound is not extensively documented in publicly available literature, the principles of these techniques are directly applicable.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org For the two enantiomers of this compound, it is expected that their CD spectra would be perfect mirror images of each other. chiralabsxl.com Where the (R)-enantiomer exhibits a positive absorption peak (a positive Cotton effect) at a specific wavelength, the (S)-enantiomer would show a negative peak of equal magnitude at the same wavelength. This property allows for the determination of the enantiomeric purity and the absolute configuration of a sample, often by comparing the experimental spectrum to that of a known standard or to theoretical calculations.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.org The enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. An ORD curve plots this rotation against wavelength. For the enantiomers of this compound, the ORD curves would be opposite in sign throughout the spectrum. This technique is fundamental for distinguishing between enantiomers and determining the specific rotation, a characteristic physical property for a chiral compound under defined conditions (e.g., temperature, solvent, and wavelength).

The application of these techniques is crucial in fields where stereochemistry is critical, such as in the development of pharmaceuticals, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. creative-proteomics.com

To illustrate the expected findings from a chiroptical analysis of this compound, the following table presents hypothetical data. This data is for illustrative purposes only and does not represent experimentally verified values.

Spectroscopic TechniqueEnantiomerHypothetical ValueWavelength (nm)
Optical Rotatory Dispersion (ORD)(R)-2-(1-chloroethyl)thiazole+25.5°589
(S)-2-(1-chloroethyl)thiazole-25.5°589
Circular Dichroism (CD)(R)-2-(1-chloroethyl)thiazole+15260
(S)-2-(1-chloroethyl)thiazole-15260

Derivatization Strategies and Analogue Synthesis of 2 1 Chloroethyl Thiazole

Modification of the Chloroethyl Side Chain

The chloroethyl side chain is a primary site for chemical modification, offering opportunities to introduce a variety of functional groups and to extend the carbon framework.

Substitution of Chlorine with Other Halogens or Functional Groups

The chlorine atom on the α-carbon of the ethyl group is susceptible to nucleophilic substitution, enabling its replacement with other halogens or a range of functional groups. This reactivity is fundamental to the synthesis of diverse derivatives.

Halogen exchange reactions can be employed to introduce other halogens. For instance, a Finkelstein reaction, utilizing sodium iodide in a solvent like acetone, can effectively replace the chlorine with iodine. Similarly, fluorination can be achieved using appropriate fluorinating agents.

Beyond halogen exchange, a wide variety of nucleophiles can be used to displace the chloride and introduce new functionalities. Reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, yields the corresponding ether derivatives. The use of thiolates leads to the formation of thioethers. Azide analogues can be prepared through the reaction with sodium azide, and these can serve as precursors to amines via reduction. The introduction of a cyano group, which can be further elaborated into carboxylic acids or amines, is achievable through reaction with cyanide salts.

NucleophileReagent ExampleResulting Functional Group
IodideSodium Iodide (NaI)Iodo
FluoridePotassium Fluoride (KF)Fluoro
MethoxideSodium Methoxide (NaOCH₃)Methoxy
ThiolateSodium Thiophenoxide (NaSPh)Phenylthio
AzideSodium Azide (NaN₃)Azido
CyanideSodium Cyanide (NaCN)Cyano

Homologation and Chain Elongation at the α-Carbon

Extending the carbon chain at the α-carbon of the chloroethyl group is a valuable strategy for creating analogues with altered steric and electronic properties. One effective method for achieving this is through the malonic ester synthesis. In this approach, the chloroethylthiazole is treated with the enolate of diethyl malonate. The initial nucleophilic substitution of the chlorine is followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating, resulting in a two-carbon extension of the side chain to form a carboxylic acid.

Another potential strategy for chain elongation involves the conversion of the chloroethyl group into a suitable organometallic reagent, such as a Grignard reagent, by reaction with magnesium. This organometallic intermediate could then react with various electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds. However, the stability and reactivity of such a Grignard reagent would need to be carefully considered in the context of the thiazole (B1198619) ring's functionality.

Functionalization of the Thiazole Ring System

The thiazole ring itself provides opportunities for derivatization through various aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is an electron-rich heterocycle, and while it is generally less reactive than benzene, it can undergo electrophilic aromatic substitution. The directing effect of the 2-alkyl substituent and the inherent electronic nature of the thiazole ring favor substitution at the C5 position. pharmaguideline.comias.ac.inwikipedia.org

Reactions such as nitration and halogenation can be performed on the thiazole ring. Nitration can be achieved using a mixture of nitric and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org Bromination can be carried out using bromine in a suitable solvent. The presence of the alkyl group at the 2-position activates the ring towards electrophilic attack, primarily at the C5 position.

ReactionReagentsPosition of Substitution
NitrationHNO₃ / H₂SO₄C5
BrominationBr₂C5

Lithiation and Subsequent Electrophilic Quenching

A more regioselective method for functionalizing the thiazole ring is through directed ortho-metalation, specifically lithiation. uwindsor.cawikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edu For 2-alkylthiazoles, the proton at the C5 position is the most acidic on the ring, and treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures can selectively generate the 5-lithiated thiazole. pharmaguideline.comwikipedia.orgfirsthope.co.in

This organolithium intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce various substituents at the C5 position. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding carboxylic acid. Reaction with aldehydes or ketones provides secondary or tertiary alcohols, respectively. Other electrophiles, such as alkyl halides or silyl (B83357) chlorides, can also be employed to introduce further diversity.

Synthesis of Chiral Analogues of 2-(1-Chloroethyl)thiazole

The α-carbon of the chloroethyl side chain is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched analogues is often crucial for biological applications.

One of the most effective strategies for obtaining chiral analogues is through the asymmetric reduction of the corresponding ketone precursor, 2-acetylthiazole (B1664039). google.com This can be achieved using chiral reducing agents or catalysts. For example, the use of a chiral oxazaborolidine catalyst, in what is known as the Corey-Bakshi-Shibata (CBS) reduction, can afford the corresponding chiral alcohol, 1-(thiazol-2-yl)ethanol, with high enantioselectivity. This chiral alcohol can then be converted to the desired chiral this compound, for instance, by reaction with thionyl chloride, which typically proceeds with inversion of stereochemistry.

Another approach is the use of chiral pool synthesis, starting from readily available chiral building blocks. For example, a chiral amino acid such as L-alanine could potentially be converted to the corresponding chiral α-chloro acid, which could then be used in a Hantzsch thiazole synthesis to construct the chiral this compound. youtube.com

Finally, kinetic resolution offers a method to separate a racemic mixture of this compound or a precursor. nih.govresearchgate.net This can be accomplished using a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing the unreacted enantiomer to be recovered in an enriched form. Enzymatic resolutions, for instance, using lipases to selectively acylate one enantiomer of the corresponding racemic alcohol, are a powerful tool for this purpose. nih.gov

StrategyDescriptionKey Intermediates/Reagents
Asymmetric SynthesisEnantioselective reduction of a prochiral ketone.2-Acetylthiazole, Chiral oxazaborolidine catalyst
Chiral Pool SynthesisUtilization of a readily available chiral starting material.L-Alanine
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture.Racemic 1-(thiazol-2-yl)ethanol, Lipase

Asymmetric Synthesis Approaches

Direct asymmetric synthesis of this compound has not been extensively documented in peer-reviewed literature. However, a logical and chemically sound approach involves a two-step sequence starting from the readily available precursor, 2-acetylthiazole. This strategy hinges on the asymmetric reduction of the ketone followed by chlorination of the resulting chiral alcohol.

Asymmetric Reduction of 2-Acetylthiazole: The key step is the enantioselective reduction of the prochiral ketone, 2-acetylthiazole, to form optically active 2-(1-hydroxyethyl)thiazole. This transformation can be achieved using various established methods for asymmetric ketone reduction. Catalytic transfer hydrogenation or catalytic hydrogenation using chiral metal-ligand complexes are prominent methods. For instance, catalysts derived from ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP, DuPhos, P-Phos) are known to afford high enantioselectivity in the reduction of aryl ketones. Biocatalytic reduction using specific ketoreductase enzymes also presents a highly selective and environmentally benign alternative.

Chlorination of Chiral 2-(1-hydroxyethyl)thiazole: The resulting enantiomerically enriched alcohol can then be converted to the target chloro-derivative. This is a standard nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom. Care must be taken to select a method that minimizes racemization at the chiral center. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed for this purpose. The reaction mechanism, whether proceeding through an Sₙ2 or Sₙi pathway, will determine the stereochemical outcome (inversion or retention of configuration).

Table 1: Overview of Potential Asymmetric Reduction Methods for 2-Acetylthiazole

MethodTypical Reagents/CatalystsGeneral Characteristics
Catalytic Asymmetric HydrogenationH₂, Chiral Ru-, Rh-, or Ir-complexes (e.g., Ru-BINAP)High enantioselectivity, requires high-pressure equipment.
Catalytic Asymmetric Transfer HydrogenationFormic acid or isopropanol (B130326) as H-source, Chiral catalysts (e.g., Ru-TsDPEN)Milder conditions than direct hydrogenation, operationally simpler.
Stoichiometric Chiral Reducing AgentsChiral borohydrides (e.g., Alpine Borane), CBS reagents (Corey-Bakshi-Shibata)High enantioselectivity, requires stoichiometric amounts of chiral reagent.
BiocatalysisKetoreductases (KREDs), whole-cell systems (e.g., baker's yeast)Extremely high chemo-, regio-, and stereoselectivity; operates under mild aqueous conditions.

Resolution Techniques

When this compound is synthesized via a racemic route, the separation of the resulting enantiomers is necessary to obtain optically pure material. This process is known as chiral resolution.

The most common and powerful technique for the resolution of enantiomers on an analytical and preparative scale is chiral chromatography , particularly high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. The differential interaction strength causes one enantiomer to be retained longer on the column, thus allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for resolving a broad range of chiral compounds, including heterocyclic molecules.

Another classical approach is diastereomeric salt formation . This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by conventional methods like fractional crystallization. For this method to be applicable to this compound, the compound would first need to be derivatized to contain an acidic or basic handle suitable for salt formation. For example, substitution of the chloro group with a primary amine would introduce a basic center that could then be resolved with a chiral acid like tartaric acid or mandelic acid.

Table 2: Comparison of Chiral Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Chiral Chromatography (HPLC)Differential interaction with a chiral stationary phase.Widely applicable, high purity achievable, both enantiomers recovered.Can be expensive, requires specialized equipment, may have limited loading capacity.
Diastereomeric Salt FormationFormation of diastereomers with different solubilities.Cost-effective for large-scale separation, well-established technique.Requires a suitable functional group, relies on successful crystallization, one enantiomer may be difficult to isolate.

Preparation of Heteroatom-Substituted Thiazole Derivatives from this compound

The chlorine atom in this compound is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by various nucleophiles. This allows for the straightforward synthesis of a wide array of derivatives where the chlorine is replaced by other heteroatoms, such as oxygen, nitrogen, or sulfur. These are typically nucleophilic substitution reactions. pharmaguideline.comorganic-chemistry.org The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions. libretexts.org Given that it is a secondary alkyl halide, both pathways are possible. libretexts.org

Oxygen Nucleophiles: Reaction with alkoxides (RO⁻) or hydroxides (OH⁻) yields ethers and alcohols, respectively. For example, treating this compound with sodium methoxide (NaOCH₃) in methanol (B129727) would produce 2-(1-methoxyethyl)thiazole.

Nitrogen Nucleophiles: A variety of nitrogen-containing derivatives can be prepared. Ammonia can be used to synthesize the corresponding primary amine, 2-(1-aminoethyl)thiazole. Primary or secondary amines can be used to generate secondary or tertiary amine analogues. Azide ions (N₃⁻) are also effective nucleophiles, producing 2-(1-azidoethyl)thiazole, which can be further reduced to the primary amine.

Sulfur Nucleophiles: Thiolates (RS⁻) can displace the chloride to form thioethers. For instance, reaction with sodium thiomethoxide (NaSCH₃) would yield 2-(1-(methylthio)ethyl)thiazole.

Table 3: Examples of Heteroatom Substitution Reactions

NucleophileReagent ExampleProduct StructureProduct Class
HydroxideNaOH2-(1-Hydroxyethyl)thiazoleAlcohol
AlkoxideNaOCH₂CH₃2-(1-Ethoxyethyl)thiazoleEther
AmmoniaNH₃2-(1-Aminoethyl)thiazolePrimary Amine
AzideNaN₃2-(1-Azidoethyl)thiazoleAzide
ThiolateNaSCH₃2-(1-(Methylthio)ethyl)thiazoleThioether
CyanideNaCN2-(thiazol-2-yl)propanenitrileNitrile

Polymerization Reactions Involving this compound as a Monomer or Intermediate

There is a notable scarcity of published research detailing the use of this compound specifically as a monomer in polymerization reactions. The structure of the molecule does not lend itself to common polymerization mechanisms like radical or anionic polymerization of vinyl groups.

However, the presence of the reactive alkyl halide functionality suggests a potential role in certain types of polymerization. One plausible, though speculative, pathway is cationic polymerization , where this compound acts as an initiator. libretexts.org In the presence of a Lewis acid co-initiator (e.g., diethylaluminum chloride, Et₂AlCl), the carbon-chlorine bond can be ionized to generate a secondary carbocation. tandfonline.comtandfonline.com This carbocation could then initiate the polymerization of an electron-rich monomer, such as isobutylene (B52900) or styrene. stanford.eduutexas.edu In this scenario, the thiazole moiety would become an end-group of the resulting polymer chain. The efficiency of initiation would depend on the stability of the secondary carbocation and the specific reaction conditions. tandfonline.com

Another possibility is its use in polycondensation reactions. If the chloro group is first converted to a nucleophilic group (e.g., an amine or alcohol as described in section 7.4), the resulting bifunctional monomer could potentially be co-polymerized with other monomers containing two complementary electrophilic groups (e.g., diacyl chlorides or diisocyanates).

Furthermore, polymers containing thiazole units are of significant interest for applications in organic electronics. nsrrc.org.twnih.govacs.org These are typically synthesized via metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polycondensation, using halogenated thiazole monomers. researchgate.netacs.orgwiley-vch.de While this compound itself is not a typical monomer for these methods due to the sp³-hybridized C-Cl bond, its derivatives could be functionalized to participate in such polymerizations. nih.gov For example, introducing a bromine or iodine atom onto the thiazole ring would create a suitable site for catalyst transfer polycondensation. nih.govrsc.org

Future Research Directions and Emerging Challenges for 2 1 Chloroethyl Thiazole Research

Development of Green Chemistry Approaches for Synthesis

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that can involve hazardous reagents and generate significant chemical waste. nih.govresearchgate.net Future research is increasingly focused on developing "green" synthetic routes that are more environmentally benign. osi.lv For 2-(1-Chloroethyl)thiazole, this involves a shift towards methodologies that minimize waste, reduce energy consumption, and utilize less toxic substances.

Key green chemistry approaches applicable to thiazole synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.govresearchgate.net

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis process. osi.lv

Biocatalysis: Employing enzymes or whole-cell systems as catalysts offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. nih.gov The use of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, has shown promise in the synthesis of other thiazole derivatives. mdpi.com

Multi-component Reactions: Designing single-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can improve efficiency and reduce waste. sruc.ac.uk

These strategies represent a sustainable approach to producing this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing. nih.govresearchgate.net

Exploration of Novel Catalytic Transformations

Catalysis is central to modern organic synthesis, and the exploration of new catalytic transformations for this compound is a key area for future research. The goal is to develop more efficient, selective, and versatile methods for synthesizing and functionalizing the molecule. This includes moving beyond traditional Hantzsch thiazole synthesis to explore novel catalytic cycles.

Future research directions in catalysis may include:

Transition Metal Catalysis: Copper-catalyzed reactions, for instance, have been used for dearomatizing cascades of thiazoles, suggesting that similar strategies could be developed for this compound to create complex, three-dimensional structures. researchgate.net Palladium-catalyzed cross-coupling reactions also offer a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds at various positions on the thiazole ring.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under very mild conditions. It could enable new types of transformations for this compound that are not accessible through traditional thermal methods.

Asymmetric Catalysis: For derivatives of this compound that are chiral, developing catalytic asymmetric methods is crucial for producing single enantiomers, which is often a requirement for pharmaceutical applications.

Heterogeneous Catalysis: The development of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective processes. mdpi.com

Application in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch flask, offers numerous advantages for the synthesis of chemical intermediates like this compound. beilstein-journals.org Microreactor technology, a key component of flow chemistry, allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. nih.gov

The application of this technology is a significant future direction for several reasons:

Enhanced Safety: Many chemical reactions, particularly those that are highly exothermic or involve hazardous intermediates, can be performed more safely in microreactors due to the small reaction volumes and superior heat and mass transfer. beilstein-journals.org

Improved Efficiency and Control: The precise control offered by flow systems can lead to higher yields and purities, reducing the need for costly and time-consuming purification steps. nih.gov This is particularly beneficial for reactions that are difficult to control in traditional batch setups.

Scalability: Scaling up a reaction in a flow system often simply involves running the reactor for a longer period or using multiple reactors in parallel, which can be more straightforward than transitioning a batch process to a larger vessel. rsc.org

Access to Novel Reactivity: Flow chemistry can enable the use of highly reactive intermediates that have very short lifetimes, opening up new synthetic possibilities that are not feasible in batch chemistry. nih.govamanote.com

Integration with Machine Learning and AI for Reaction Prediction

Key applications include:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the likely outcome of a new reaction, including the expected yield and potential byproducts. chemeurope.com This can save significant time and resources by helping chemists to prioritize experiments that are most likely to succeed.

Condition Optimization: AI algorithms can suggest optimal reaction conditions, such as solvent, catalyst, temperature, and concentration, to maximize the yield of a desired product. beilstein-journals.orgresearchgate.net This data-driven approach can outperform traditional, intuition-based methods of optimization.

Retrosynthesis Planning: Computer-aided synthesis planning tools powered by AI can propose novel synthetic pathways to a target molecule, potentially uncovering more efficient or cost-effective routes.

Mechanism Elucidation: By analyzing reaction data, ML can help to identify patterns and relationships that provide insights into reaction mechanisms, aiding in the rational design of new transformations. nih.gov

The development of uniform ML protocols that can accurately predict both reaction performance and selectivity holds significant promise for accelerating the synthesis of complex molecules derived from this compound. researchgate.net

Investigation of Biological Activities of Novel Derivatives

The thiazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in many biologically active compounds and approved drugs. globalresearchonline.netnih.gov Derivatives of thiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov

A major avenue for future research is the synthesis of novel derivatives of this compound and the systematic evaluation of their biological activities. The chloroethyl group serves as a reactive handle that allows for the facile introduction of various other functional groups, creating a library of new compounds for screening.

Potential therapeutic areas for exploration include:

Anticancer Agents: Many thiazole-containing compounds have shown promise as anticancer agents. mdpi.comnih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is a constant need for new antibacterial and antifungal compounds. mdpi.commdpi.com Thiazole derivatives have historically been a rich source of such agents. nih.gov

Antiviral Agents: Thiazole derivatives have been investigated for their potential to inhibit various viruses, a research area of persistent importance. nih.gov

Anti-inflammatory Agents: The thiazole nucleus is present in several anti-inflammatory drugs, suggesting that novel derivatives could also possess this activity. researchgate.net

Sustainable and Scalable Production Methods

For any chemical intermediate to be commercially viable, its production method must be both sustainable and scalable. osi.lv Future research on this compound must address the challenge of transitioning promising laboratory-scale syntheses into robust, large-scale manufacturing processes.

Key considerations for sustainable and scalable production include:

Process Intensification: This involves developing chemical processes that are smaller, safer, and more energy-efficient. Flow chemistry is a prime example of process intensification. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Catalyst Efficiency and Recyclability: The use of highly active and long-lasting catalysts that can be easily separated from the product and reused is crucial for reducing costs and environmental impact.

Simplified Workup and Purification: Developing processes that yield high-purity products directly from the reaction mixture can eliminate the need for energy-intensive and solvent-heavy purification steps like column chromatography. nih.gov

One-pot synthesis methods, which combine multiple reaction steps into a single operation, are particularly attractive for their efficiency and potential for scalability. researchgate.net

Unexplored Reactivity Modes and Mechanistic Peculiarities

While the basic reactivity of the thiazole ring is relatively well-understood, there remain unexplored areas and mechanistic questions that could lead to new synthetic methodologies. The presence of the 1-chloroethyl substituent on this compound introduces additional complexity and potential for unique reactivity.

Future research in this area could focus on:

C-H Functionalization: Directly converting the C-H bonds on the thiazole ring to other functional groups is a highly efficient synthetic strategy. Exploring selective C4-H or C5-H functionalization in the presence of the chloroethyl group is a significant challenge and opportunity. researchgate.net

Dearomatization Reactions: As mentioned, catalytic dearomatization can create valuable, complex molecular architectures from simple aromatic precursors. researchgate.net Investigating different ways to temporarily or permanently break the aromaticity of the thiazole ring in this compound could unlock novel transformations.

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce the thiazole ring to open or rearrange could provide access to entirely different classes of heterocyclic compounds.

Mechanistic Studies: A deeper understanding of the mechanisms of existing and new reactions involving this compound is essential for optimizing these processes and rationally designing new ones. This includes studying the role of catalysts, intermediates, and transition states. The acidity of the proton at the C2 position, for example, is a key feature of thiazole reactivity that can be exploited in various ways. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-chloroethyl)thiazole derivatives, and how are they validated?

  • Methodological Answer : The Hantzsch condensation is a widely used method, involving reactions between thiosemicarbazones and α-bromo ketones (e.g., α-bromo-4-cyanoacetophenone) under mild conditions (e.g., PEG-400 solvent, Bleaching Earth Clay catalyst at 70–80°C) . Validation includes monitoring reaction progress via TLC and confirming purity through recrystallization in aqueous acetic acid. Structural confirmation relies on IR (C=N/C=S stretches at 1600–1650 cm⁻¹) and ¹H NMR (thiazole proton signals at δ 7.0–8.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound compounds?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at 550–750 cm⁻¹, thiazole ring vibrations at 1450–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns chemical shifts to protons (e.g., methylene groups adjacent to chlorine at δ 4.0–5.0 ppm) and carbons in the thiazole ring .
  • Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight .

Q. What in vitro models are commonly used to evaluate the anticancer activity of thiazole derivatives?

  • Methodological Answer : Standard assays include:

  • Cell Viability (GI₅₀) : Tested against HCT-116 (colorectal) and MCF-7 (breast) carcinoma cell lines, with cisplatin as a positive control .
  • Clonogenic Assays : Assess long-term cytotoxicity at 5–10 µM concentrations .
  • Selectivity Studies : Compare effects on cancer cells vs. non-cancerous MRC-5 fibroblasts to confirm therapeutic specificity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound analogs?

  • Methodological Answer :

  • Catalyst Systems : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance regioselectivity and reduce side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while elevated temperatures (70–80°C) accelerate cyclization .
  • Substituent Tuning : Electron-withdrawing groups (e.g., -NO₂, -CN) on aryl rings increase electrophilicity of α-bromo ketones, favoring thiazole formation .

Q. How can structural contradictions in biological activity data (e.g., variable GI₅₀ values) be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Use multiple agent concentrations (e.g., 1–10 µM) to account for non-linear effects .
  • Mechanistic Studies : Combine cell cycle analysis (flow cytometry) and caspase activation assays to differentiate cytostatic vs. apoptotic effects .
  • Meta-Analysis : Cross-reference data with similar compounds (e.g., 4-cyanophenyl-thiazole derivatives) to identify trends in substituent-activity relationships .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., caspase-3) using software like AutoDock Vina. For example, compound 3b' showed strong binding affinity (−9.2 kcal/mol) in caspase-dependent apoptosis models .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with GI₅₀ values to prioritize synthesis of high-activity analogs .

Q. How to design experiments investigating apoptosis mechanisms induced by thiazole derivatives?

  • Methodological Answer :

  • Caspase Activation : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure caspase-3/7 activity in treated cells .
  • Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic markers (Bcl-2) to confirm pathways .
  • In Vivo Validation : Transition to xenograft models (e.g., nude mice) after confirming in vitro efficacy, using 10–20 mg/kg doses for pharmacokinetic profiling .

Data Interpretation & Reproducibility

Q. How to address discrepancies in spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer :

  • Internal Standards : Use tetramethylsilane (TMS) for NMR calibration to ensure consistency .
  • Solvent Effects : Note deuterated solvent choices (e.g., DMSO-d₆ vs. CDCl₃), which influence chemical shifts .
  • Cross-Lab Validation : Share raw spectral data (e.g., JCAMP-DX files) via repositories like Zenodo for peer verification .

Q. What purification techniques ensure high-purity this compound compounds?

  • Methodological Answer :

  • Recrystallization : Use solvents with polarity gradients (e.g., ethanol/water) to remove unreacted starting materials .
  • Column Chromatography : Optimize eluent ratios (e.g., hexane/ethyl acetate 3:1) for baseline separation of thiazole products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.